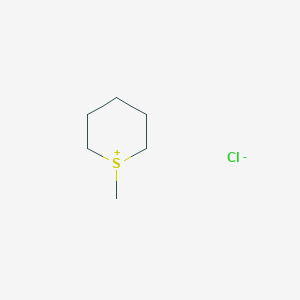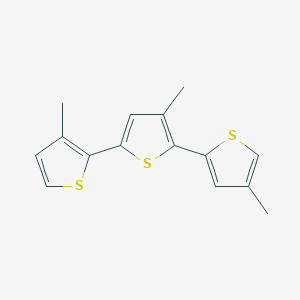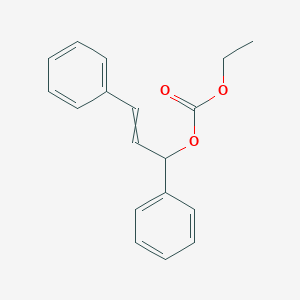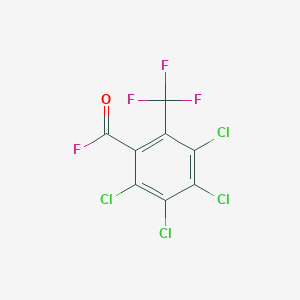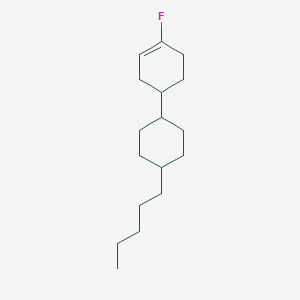
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene is an organic compound that belongs to the class of substituted cyclohexenes This compound is characterized by the presence of a fluorine atom and a pentylcyclohexyl group attached to the cyclohexene ring
Preparation Methods
The synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and 4-pentylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated using catalysts like palladium on carbon to form the saturated cyclohexane derivative.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene can be compared with other similar compounds such as:
1-Fluoro-4-(4-isopropylcyclohexyl)cyclohexene: This compound has an isopropyl group instead of a pentyl group, leading to differences in steric and electronic properties.
1-Fluoro-4-(4-methylcyclohexyl)cyclohexene: The presence of a methyl group results in different reactivity and physical properties compared to the pentyl-substituted compound.
1-Fluoro-4-(4-tert-butylcyclohexyl)cyclohexene: The bulky tert-butyl group significantly affects the compound’s conformational stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
119266-76-1 |
|---|---|
Molecular Formula |
C17H29F |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-fluoro-4-(4-pentylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C17H29F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
WCXILYWKRCISHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(=CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


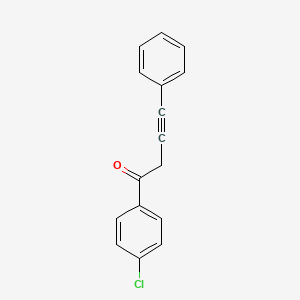

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
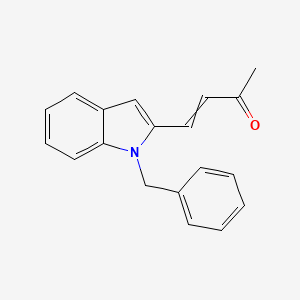
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
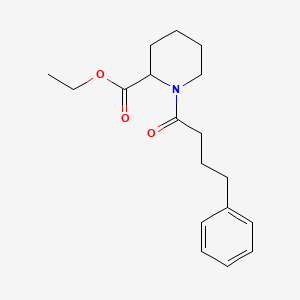
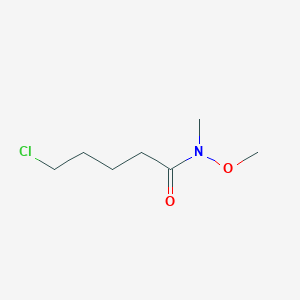
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
